molecular formula C6H4ClN3S2 B183248 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-56-2

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Cat. No. B183248
Key on ui cas rn: 119011-56-2
M. Wt: 217.7 g/mol
InChI Key: QWLDSUKDTJSCCY-UHFFFAOYSA-N
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Patent
US08815879B2

Procedure details

A mixture of 2-(methylthio)thiazolo[4,5-d]pyrimdin-7-(6H)-one (800 mg) and phosphorous oxychloride (8 mL) was refluxed for 2 h. Solvents were removed under vacuum and the mixture was diluted with chloroform. Again the solvents were removed under vacuum and this procedure repeated twice (yellow color solid). The residue was diluted with ice cold water and basified with 10% aqueous sodium bicarbonate. The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-ethyl acetate (95:5) as eluents to give the product as a white color solid (750 mg, 86%), mp 148-150° C. 1H NMR (400 MHz, CDCl3): δ 8.95 (1H, s), 2.90 (3H, s); LC-MS (positive ion mode): m/z 218, 220 (M+H)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[C:10](=O)[NH:9][CH:8]=[N:7][C:6]=2[N:12]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:10]1[C:5]2[S:4][C:3]([S:2][CH3:1])=[N:12][C:6]=2[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CSC=1SC2=C(N=CNC2=O)N1
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
the mixture was diluted with chloroform
CUSTOM
Type
CUSTOM
Details
Again the solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with ice cold water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform (3×100 mL)
WASH
Type
WASH
Details
the combined chloroform layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N=C(S2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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